2-(4-Cyano-3-fluorophenyl)acetic acid
CAS No.: 1097871-99-2
Cat. No.: VC5859863
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1097871-99-2 |
---|---|
Molecular Formula | C9H6FNO2 |
Molecular Weight | 179.15 |
IUPAC Name | 2-(4-cyano-3-fluorophenyl)acetic acid |
Standard InChI | InChI=1S/C9H6FNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13) |
Standard InChI Key | CUYMMXTVNSUGSD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CC(=O)O)F)C#N |
Introduction
Chemical Characterization and Structural Properties
Molecular Identity and Nomenclature
2-(4-Cyano-3-fluorophenyl)acetic acid (IUPAC name: 2-(3-fluoro-4-cyanophenyl)acetic acid) has the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol . Its structure consists of a phenyl ring substituted with a fluorine atom at position 3 and a cyano group at position 4, with an acetic acid moiety attached to position 2 (Figure 1). The compound’s SMILES notation, C1=CC(=C(C=C1CC(=O)O)F)C#N, encodes this arrangement .
Physicochemical Properties
The compound’s density, melting point, and solubility remain under investigation, but analogs such as 2-(4-chloro-3-fluorophenyl)acetic acid (MW 188.59 g/mol) exhibit solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . Comparative data suggest that the cyano group’s electron-withdrawing nature enhances acidity relative to non-cyano analogs, with an estimated pKa of ~2.5–3.0 for the carboxylic acid group.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₆FNO₂ | |
Molecular Weight | 179.15 g/mol | |
IUPAC Name | 2-(3-fluoro-4-cyanophenyl)acetic acid | |
SMILES | C1=CC(=C(C=C1CC(=O)O)F)C#N |
Synthetic Methodologies
Multi-Step Synthesis from Halogenated Precursors
A patented route for synthesizing the related compound 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid provides a adaptable framework . The process involves:
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Iodination: Reaction of a brominated precursor with N-iodosuccinimide in concentrated sulfuric acid at 28–35°C to introduce iodine.
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Esterification: Treatment with methanol and sulfuric acid to form the methyl ester intermediate.
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Cyanation: Palladium-catalyzed substitution using zinc cyanide in DMF under nitrogen protection.
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Hydrolysis: Saponification with lithium hydroxide in THF to yield the final carboxylic acid .
Adapting this protocol, substituting the bromine precursor with a fluoro-cyano intermediate could yield 2-(4-cyano-3-fluorophenyl)acetic acid. Example 2 of the patent achieved an 87.11% yield for a similar compound, suggesting high efficiency .
Ester Derivatives and Their Role
The methyl ester derivative, methyl 2-(4-cyano-3-fluorophenyl)acetate (C₁₀H₈FNO₂, MW 193.17 g/mol), serves as a key intermediate . Esterification protects the carboxylic acid group during synthetic steps, enabling subsequent functionalization. Hydrolysis of this ester under basic conditions (e.g., LiOH) regenerates the free acid .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR of the methyl ester derivative (CDCl₃) would show:
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Aromatic protons: Doublets and triplets between δ 7.2–8.1 ppm (integration for 3H).
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Methoxy group: Singlet at δ 3.7 ppm (3H).
For the free acid, the carboxylic acid proton appears as a broad singlet at δ 12–13 ppm in DMSO-d₆ .
UV-Vis Spectroscopy
The cyano group’s n→π* transition typically absorbs at ~270–290 nm, while the carboxylic acid moiety contributes a weaker band near 210 nm .
Computational and Electronic Properties
Density Functional Theory (DFT) Analysis
DFT studies on analogous compounds predict:
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HOMO-LUMO gap: ~5.2 eV, indicating moderate reactivity.
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Molecular Electrostatic Potential (MEP): Negative potential localized at the cyano and carboxylic oxygen atoms, favoring nucleophilic attacks at the cyano group .
Fukui Function and Reactivity
Fukui indices suggest the cyano group’s carbon is electrophilic (f⁺ = 0.15), while the fluorine atom exhibits low reactivity (f⁺ = 0.02) .
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